1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Description
Introduction to Thiazole-Based Fluorophenyl Acetyl Derivatives
Historical Context of Thiazole Chemistry Research
Thiazole chemistry originated in the late 19th century with the isolation of thiamine (vitamin B₁), which contains a thiazole moiety critical for enzymatic function. The systematic exploration of thiazole derivatives began in the 1930s, driven by their structural versatility and electronic properties. Fluorinated thiazoles emerged later, with the first synthesis of 4-fluorothiazole (C₃H₂FNS, molecular weight: 103.12 g/mol) reported in the early 2000s. The integration of fluorine into thiazole systems addressed challenges in drug design, such as improving bioavailability and resistance to oxidative degradation. By 2023, advances in Hantzsch thiazole synthesis enabled the efficient production of fluorophenyl-thiazole hybrids, including 1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one.
Significance of Fluorinated Thiazoles in Medicinal Chemistry
Fluorinated thiazoles exhibit enhanced pharmacological profiles due to:
- Electronegativity of fluorine , which strengthens hydrogen bonding with target enzymes.
- Lipophilicity modulation , improving blood–brain barrier penetration.
- Metabolic stability , reducing hepatic clearance rates.
For this compound, the 3-fluorophenyl group at position 2 and the methyl group at position 4 optimize steric interactions in enzyme active sites. This structural configuration has shown promise in α-amylase inhibition, with derivative 3h (IC₅₀ = 5.14 ± 0.03 μM) outperforming the standard acarbose (IC₅₀ = 5.55 ± 0.06 μM) in recent studies.
Table 1: Comparative α-Amylase Inhibition of Selected Thiazole Derivatives
| Compound | Substituents | IC₅₀ (μM) |
|---|---|---|
| 3h | 5-chloro-2-hydroxy | 5.14 ± 0.03 |
| Acarbose | Reference standard | 5.55 ± 0.06 |
| 3k | 4-fluoro-3-nitro | 6.03 ± 0.04 |
| 3n | Thiophen-2-yl | 5.77 ± 0.05 |
Research Evolution and Current Academic Perspectives
Modern synthesis routes for fluorinated thiazoles emphasize regioselective fluorination and green chemistry principles. The Hantzsch method remains predominant, involving condensation of thiosemicarbazones with α-halo ketones under reflux. For this compound, spectroscopic validation includes:
- ¹H NMR : Singlet at δ 7.85–8.43 ppm for the azomethine proton.
- ¹⁹F NMR : Signal at −114.49 to −114.77 ppm for the monofluorinated aryl group.
- HRMS : Observed mass-to-charge ratio (m/z) of 235.28 aligning with theoretical calculations.
Computational docking studies reveal that the 3-fluorophenyl group engages in van der Waals interactions with α-amylase’s active site, while the thiazole nitrogen forms hydrogen bonds with catalytic residues. Current research prioritizes structural optimization to enhance antiglycation activity, with derivatives like 3d and 3k showing IC₅₀ values 10-fold lower than the standard aminoguanidine.
Properties
IUPAC Name |
1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-7-11(8(2)15)16-12(14-7)9-4-3-5-10(13)6-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPMIRIGJCXVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one typically involves the reaction of 3-fluoroaniline with 2-bromo-4-methylthiazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The acetyl group and sulfur atom in the thiazole ring participate in oxidation pathways:
Key Findings :
-
Oxidation of the thiazole sulfur to sulfoxides/sulfones is favored under strong acidic conditions.
-
The acetyl group oxidizes to a carboxylic acid but requires precise stoichiometry to avoid over-oxidation.
Reduction Reactions
The ketone group undergoes selective reduction:
Key Findings :
-
Sodium borohydride selectively reduces the ketone without affecting the thiazole ring .
-
Catalytic hydrogenation under mild conditions preserves aromaticity but reduces the acetyl group fully.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the fluorine atom or thiazole ring:
Key Findings :
-
Fluorine substitution via SNAr is challenging due to the electron-deficient aryl ring .
-
Halogenation at the thiazole ring’s C-5 position is regioselective under Lewis acid catalysis .
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in [3+2] cycloadditions:
Key Findings :
-
CuAAC reactions produce triazole-thiazole hybrids with antimicrobial potential .
-
Diels-Alder reactivity is modulated by the electron-withdrawing fluorine group .
Condensation Reactions
The acetyl group forms hydrazones and Schiff bases:
Key Findings :
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy | Solvent Dependence |
|---|---|---|---|
| Oxidation | Moderate | High | Polar aprotic |
| Reduction | Fast | Low | Protic |
| Substitution | Slow | Moderate | Aprotic |
| Cycloaddition | Fast | Low | Dipolar |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. The presence of the thiazole ring in 1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one contributes to its cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds with thiazole moieties have shown effectiveness against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines. The structure-activity relationship indicates that substitutions on the thiazole ring can significantly influence anticancer activity .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | 10–30 |
| Novel Thiazole Derivative | HCT-116 | 23.30 ± 0.35 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives were evaluated using picrotoxin-induced convulsion models. The compound demonstrated significant anticonvulsant activity, suggesting its potential use in treating epilepsy and related disorders .
Synthetic Applications
Thiazoles are versatile intermediates in organic synthesis. The compound can be utilized to synthesize various derivatives through modifications at the thiazole ring or the attached phenyl group. For example:
- Synthesis of Novel Derivatives : Utilizing this compound as a starting material allows for the development of new compounds with enhanced biological activities by introducing different functional groups or substituents .
Case Study 1: Anticancer Activity Assessment
A study conducted by Evren et al. synthesized several thiazole-bearing heterocycles and tested them against various cancer cell lines. The results indicated that compounds similar to this compound exhibited potent anticancer effects, particularly when functionalized appropriately .
Case Study 2: Anticonvulsant Screening
In another investigation focused on the anticonvulsant properties of thiazole derivatives, researchers found that modifications to the thiazole structure significantly impacted efficacy. The study concluded that derivatives of this compound could serve as promising candidates for further development in epilepsy treatment .
Mechanism of Action
The mechanism of action of 1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the thiazole ring contributes to its overall stability and reactivity. The compound can modulate various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Key Structural Variations and Molecular Data
The following table summarizes structural analogs, focusing on substituent variations at position 2 of the thiazole ring and their molecular properties:
Biological Activity
1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one, a thiazole derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure incorporates a fluorinated phenyl group and a thiazole ring, which are critical for its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C12H12FN2S
- Molecular Weight : 236.31 g/mol
- CAS Number : 1248442-44-5
The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with various biological targets, including enzymes and receptors. Specifically, compounds containing thiazole moieties have shown significant activity against cancer cell lines and microbial pathogens.
Key Mechanisms:
- Enzyme Inhibition : Thiazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiazole derivatives. For instance:
- A study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A431 |
| This compound | TBD | TBD |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of thiazole derivatives:
- Compounds were assessed against both Gram-positive and Gram-negative bacteria using the dilution method, revealing significant antibacterial activity .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
Study on Antitumor Activity
In a recent study focusing on the structure–activity relationship (SAR) of thiazole derivatives, researchers found that specific substitutions on the thiazole ring enhanced anticancer activity. The presence of electron-donating groups was crucial for improving potency against cancer cell lines .
Evaluation of Antimicrobial Efficacy
Another investigation evaluated the antimicrobial activity of various thiazole compounds against resistant strains of bacteria. The results indicated that derivatives with fluorinated phenyl groups exhibited superior activity compared to non-fluorinated analogs .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one?
- Methodological Answer : The Hantzsch reaction is a robust approach for synthesizing 1,3-thiazole derivatives. For this compound, cyclocondensation of α-haloketones with thiourea derivatives in ethanol under reflux with catalytic HCl can yield the thiazole core. Subsequent functionalization of the 3-fluorophenyl group may require Suzuki coupling or Friedel-Crafts acylation. Elemental analysis and -NMR (e.g., δ 2.10–2.45 ppm for methyl groups, aromatic protons at δ 6.99–7.97 ppm) are critical for structural validation .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- -NMR : Identify methyl groups (δ 2.10–2.45 ppm) and aromatic protons (δ 6.99–7.97 ppm). Broad signals at δ 7.52–11.92 ppm indicate NH or NH groups in intermediates.
- Elemental Analysis : Confirm C, H, N, S, and F composition to ±0.4% deviation.
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 262.07 for CHFNOS) .
Advanced Research Questions
Q. How to design pharmacological studies to evaluate cardiotropic activity for this compound?
- Methodological Answer :
- Experimental Model : Use isolated rat thoracic aortic rings pre-contracted with KCl or phenylephrine. Measure vasorelaxation responses at 10–10 M concentrations.
- Controls : Include L-carnitine and meldonium as reference compounds.
- Data Analysis : Calculate EC values and compare potency. Note any calcium channel blockade via pre-treatment with verapamil .
Q. How to resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer :
- Software : Use SHELXL for high-resolution refinement. Address twinning or disorder with TWIN/BASF commands.
- Validation : Check R (<5%) and R (<10% higher than R).
- Example : For a related thiazole derivative, SHELXL achieved R1 = 0.039 using 2532 reflections, with anisotropic displacement parameters for non-H atoms .
Q. What strategies optimize reaction yields during thiazole synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
